Laurenobiolide

Description

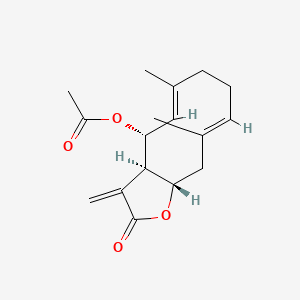

Structure

2D Structure

3D Structure

Properties

CAS No. |

35001-25-3 |

|---|---|

Molecular Formula |

C17H22O4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(3aR,4R,5E,9E,11aS)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h7-8,14-16H,3,5-6,9H2,1-2,4H3/b10-8+,11-7+/t14-,15+,16+/m1/s1 |

InChI Key |

ORJVLIMAQARNOU-SYQXSARVSA-N |

Isomeric SMILES |

C/C/1=C\[C@H]([C@H]2[C@H](C/C(=C/CC1)/C)OC(=O)C2=C)OC(=O)C |

Canonical SMILES |

CC1=CC(C2C(CC(=CCC1)C)OC(=O)C2=C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Laurenobiolide

Plant Sources and Biogeographical Distribution

The presence of Laurenobiolide is confirmed in specific species within the Lauraceae and Magnoliaceae families. Its distribution is tied to the native habitats of these plants.

This compound was first identified in Laurus nobilis, commonly known as bay laurel or sweet bay. stuartxchange.orgnaturalproducts.net This aromatic evergreen tree is a well-known member of the Lauraceae family. gbif.org The native range of Laurus nobilis is the Mediterranean region, where it is a widespread relict of the laurel forests that were more common in a historically more humid climate. gbif.org It is found in countries such as Albania, Algeria, Cyprus, France, Greece, Italy, Libya, Morocco, and Syria. The leaves of L. nobilis contain approximately 1.3% essential oils, with this compound being a key sesquiterpene lactone constituent. gbif.orgsemanticscholar.org

This compound has also been isolated from Liriodendron tulipifera, the tulip tree, a large deciduous tree belonging to the Magnoliaceae family. acs.orgnih.govplantaedb.com Native to eastern North America, its range extends from Southern Ontario in Canada, south to Texas, and east to Florida in the United States. natureserve.orgkew.org It typically grows in rich woodlands, bluffs, and low hills. natureserve.orguconn.edu Studies have shown that this compound is particularly abundant in the twig bark of the tulip tree compared to other parts like the leaves and trunk bark. nih.govacs.org

Research into other species within the Magnoliaceae family has been conducted to determine the prevalence of this compound and similar compounds. In a study examining various magnolia species, this compound and its isomers, tulipinolide (B1238175) and epi-tulipinolide, were detected exclusively in Liriodendron tulipifera. acs.orgacs.org Other related sesquiterpene lactones, however, were found in different magnolia species. For instance, costunolide (B1669451) was identified in L. tulipifera, Magnolia virginiana, and Magnolia acuminata. acs.orgacs.org Additionally, dehydrocostus lactone was detected in Magnolia macrophylla and M. virginiana. acs.org Magnolia denudata did not show the presence of the targeted sesquiterpene lactones in the same analysis. acs.org

Table 1: Distribution of this compound and Related Compounds in Select Magnoliaceae Species

| Compound | Liriodendron tulipifera | Magnolia virginiana | Magnolia acuminata | Magnolia macrophylla | Magnolia denudata |

| This compound | ✔ | ❌ | ❌ | ❌ | ❌ |

| Epi-tulipinolide | ✔ | ❌ | ❌ | ❌ | ❌ |

| Tulipinolide | ✔ | ❌ | ❌ | ❌ | ❌ |

| Costunolide | ✔ | ✔ | ✔ | ❌ | ❌ |

| Dehydrocostus lactone | ❌ | ✔ | ❌ | ✔ | ❌ |

Data sourced from references acs.orgacs.org.

Liriodendron tulipifera (Tulip Tree) as an Additional Source

Isolation and Purification Strategies

The isolation of this compound from its natural sources involves multi-step extraction and purification processes, often beginning with a broad screening approach that narrows down to the specific active compound.

Bioassay-guided fractionation is a primary strategy for isolating this compound. researchgate.netnih.gov This method involves a step-by-step separation of plant extracts and testing the biological activity of the resulting fractions at each stage to guide the purification process. researchgate.net In the case of Liriodendron tulipifera, a methanol (B129727) extract was identified as having growth-inhibitory properties against methicillin-susceptible Staphylococcus aureus (MSSA). nih.govbiorxiv.org This active extract was then subjected to fractionation. biorxiv.org The process led to the identification of this compound as the constituent responsible for the observed antibacterial activity. acs.orgnih.govbiorxiv.org This targeted approach is efficient as it focuses the chemical separation efforts on the fractions that exhibit the desired biological effect. nih.gov

Various chromatographic techniques are essential for the successful isolation and purification of this compound from crude plant extracts and their fractions. High-Performance Liquid Chromatography (HPLC) is a commonly used method. semanticscholar.orgbiorxiv.org For instance, extracts from L. tulipifera were fractionated on a C18 column using a gradient of methanol in water. biorxiv.org Further purification of active fractions has been achieved using semi-preparative HPLC. semanticscholar.org

Specific columns, such as a Luna phenyl-hexyl column, have been employed with an isocratic mobile phase of acetonitrile (B52724) and water (containing formic acid) to separate this compound from its isomers like tulipinolide. acs.org Other methods have utilized a Kinetex C18 column with a linear gradient of acetonitrile in water with formic acid. acs.org In addition to liquid chromatography, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify this compound in supercritical fluid extracts of Laurus nobilis. researchgate.net

Extraction Methods from Specific Plant Tissues (e.g., Leaves, Roots, Twig Bark)

This compound, a significant sesquiterpene lactone, is naturally present in various tissues of specific plant species. Its extraction and isolation are crucial for phytochemical studies and potential applications. The primary sources identified for this compound are Laurus nobilis (bay laurel) and Liriodendron tulipifera (tulip tree). mdpi.comacs.org The concentration of this compound varies between plant organs, necessitating tissue-specific extraction methodologies. acs.orgnih.gov

Extraction from Laurus nobilis (Bay Laurel)

Laurus nobilis is a well-documented source of this compound, with the compound being found predominantly in its leaves and roots. mdpi.comijpsjournal.comijnrd.orgnih.gov Researchers have employed various solvent-based methods to extract this compound, often as part of a broader isolation of sesquiterpene lactones.

Leaves: The leaves of the bay laurel are a common source for this compound extraction. mdpi.com Ethanol (B145695) is a frequently used solvent. In one method, laurel leaves were treated with 85% (v/v) ethanol and heated under reflux for two hours. The resulting liquid was then vacuum-concentrated and freeze-dried to yield an extract containing deacetyl this compound. nih.gov Another approach involved using a Soxhlet extractor with 70% ethanol for 24 hours to process ground, dried leaves. nih.gov

Sequential extraction with solvents of varying polarity—including diethyl ether, chloroform, ethyl acetate (B1210297), n-butanol, and water—has also been performed on laurel leaves. mdpi.com This method allows for the separation of compounds based on their solubility. Among these, the ethyl acetate extract was found to be particularly rich in flavonoids. mdpi.comnih.gov Modern, non-thermal techniques like Pulsed Electric Field (PEF) extraction have also been explored, using ethanol/water mixtures to optimize the recovery of bioactive compounds. mdpi.com

Roots: The roots of Laurus nobilis are also recognized as a source of sesquiterpene lactones, with this compound being a major constituent alongside costunolide in different chemical types of the plant. mdpi.comijpsjournal.comijnrd.org The initial isolation of this compound was reported from laurel roots in 1971. researchgate.net

Table 1: Extraction Methods for this compound from Laurus nobilis

| Plant Tissue | Extraction Technique | Solvent(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Leaves | Reflux | 85% Ethanol | Yielded an extract with ≥ 1.0% deacetyl this compound. | nih.gov |

| Leaves | Soxhlet Extraction | 70% Ethanol | Standard method for processing dried, ground leaves. | nih.gov |

| Leaves | Sequential Maceration | Diethyl ether, Chloroform, Ethyl acetate, n-Butanol, Water | Ethyl acetate extract showed the highest content of flavonoids. | mdpi.comnih.gov |

| Leaves | Pulsed Electric Field (PEF) | 25% (v/v) Ethanol/Water | A green, non-thermal method that increased polyphenol yield by 77% compared to untreated samples. | mdpi.com |

Extraction from Liriodendron tulipifera (Tulip Tree)

Recent studies have identified the tulip tree, Liriodendron tulipifera, as another natural source of this compound. acs.orgacs.org A notable finding is the differential distribution of the compound within the tree's tissues.

Twig Bark: Research has shown that this compound is most abundant in the twig bark of the tulip tree. acs.orgbiorxiv.org This discovery aligns with the historical use of twig bark in traditional preparations. acs.org

Leaves: Low concentrations of this compound have been detected in the leaves of the tulip tree. acs.orgbiorxiv.org The initial identification was made through bioassay-guided fractionation of a methanol extract from the leaves. acs.org

Trunk Bark: In the investigated samples, this compound was not detected in the trunk bark. acs.orgbiorxiv.org

The isolation process from L. tulipifera involved an initial extraction with methanol. This crude extract was then subjected to high-performance liquid chromatography (HPLC) for fractionation, using a C18 column with a water/methanol gradient. acs.org Further purification of the active fractions was achieved using a phenyl-hexyl column to isolate pure this compound. biorxiv.org

Table 2: Relative Abundance and Extraction of this compound from Liriodendron tulipifera

| Plant Tissue | Relative Abundance | Extraction Solvent | Purification Method | Reference(s) |

|---|---|---|---|---|

| Twig Bark | High | Methanol | HPLC (C18 column), followed by Phenyl-hexyl column | acs.orgbiorxiv.org |

| Leaves | Low | Methanol | HPLC (C18 column) | acs.orgbiorxiv.org |

Structural Elucidation and Stereochemical Investigations of Laurenobiolide

Classification as a Germacranolide Sesquiterpene Lactone

Laurenobiolide is classified as a germacranolide sesquiterpene lactone. foodb.caebi.ac.ukmdpi.comwikipedia.orgwikipedia.org This classification is based on its chemical skeleton. Sesquiterpene lactones are a class of sesquiterpenoids, which are natural products derived from three isoprene (B109036) units and contain a lactone ring. wikipedia.org Within this broad class, this compound belongs to the germacranolide subgroup, characterized by a 10-membered carbocyclic ring. mdpi.comwikipedia.org

First isolated from Laurus nobilis L., its structure was initially elucidated through spectroscopic data analysis of the lactone and its reaction products. rsc.orgrsc.org The presence of a γ-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety is a key feature of its germacranolide structure. foodb.ca

Spectroscopic Techniques for Structural Characterization

A variety of spectroscopic techniques have been instrumental in the detailed structural and stereochemical elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereostructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the stereostructure of this compound. Both ¹H and ¹³C NMR have been employed to understand the connectivity and spatial arrangement of atoms within the molecule. rsc.orgbiorxiv.orgacs.orgnih.gov

Initial ¹H NMR spectra provided key insights, with signals for olefinic methyl groups, an acetate (B1210297) group, and olefinic protons. rsc.org The broadening of certain signals suggested the presence of ring inversion, hinting at the molecule's conformational flexibility. rsc.org Further studies using variable-temperature ¹³C NMR spectroscopy provided evidence for the existence of four conformational isomers in solution. dntb.gov.ua

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, have been crucial in confirming the identity and structure of this compound by establishing correlations between protons and carbons. biorxiv.orgacs.orgnih.gov More advanced techniques like ROESY have been used to propose the relative stereochemistry through the analysis of nuclear Overhauser effects. researchgate.net

Table 1: Selected ¹H NMR and ¹³C NMR Data for this compound This table is interactive. Click on the headers to sort the data.

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| C-1 | 4.84 (m) | 125.4 (CH) |

| C-2a | 2.32 (m) | - |

| C-2b | 2.10 (m) | - |

| C-3a | 2.14 (m) | - |

| C-3b | 1.98 (m) | - |

| C-4 | - | 139.3 (C) |

| C-5 | 4.72 (t, J = 10.8 Hz) | 126.4 (CH) |

| C-6 | 5.45 (approx. t) | 71.8 (CH) |

| C-7 | 3.27 (m) | 50.2 (CH) |

| C-8 | 4.24 (dd, J = 9.5, 6.5 Hz) | 79.8 (CH) |

| C-9 | 2.11 (2H, m) | - |

| C-10 | - | 138.1 (C) |

| C-11 | - | 130.3 (C) |

| C-12 | - | 169.7 (C) |

| C-13 | 5.88 (dd), 6.35 (dd) | 128.9 (CH₂) |

| C-14 | 1.58 (s) | - |

| C-15 | 1.59 (s) | - |

| C-16 | - | 169.6 (C) |

| C-17 | 2.03 (s) | - |

Data sourced from studies conducted in DMSO-d6 and CDCl3. rsc.orgacs.org

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) has played a vital role in confirming the molecular formula of this compound. biorxiv.orgacs.orgnih.gov This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition.

For this compound, HRESIMS analysis yielded an m/z of 313.1418 [M+Na]⁺, which is consistent with the calculated value of 313.1416 for the molecular formula C₁₇H₂₂O₄Na. biorxiv.orgacs.org This data provides definitive confirmation of the compound's elemental makeup.

Table 2: High-Resolution Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort the data.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 313.1416 | 313.1418 | C₁₇H₂₂O₄Na |

Data sourced from HRESIMS analysis. biorxiv.orgacs.org

Optical Rotation Analysis for Absolute Configuration

Optical rotation is a chiroptical property that has been used to characterize this compound. The specific rotation, a standardized measure of a compound's ability to rotate plane-polarized light, has been reported for this compound. foodb.carsc.orgbiorxiv.orgacs.orgnih.gov

The measured specific rotation of this compound is approximately +17.1° in ethanol (B145695). foodb.carsc.org More recent measurements have reported a value of [α]²³D +16.8 (c 1.0, EtOH), which closely matches the original literature value. biorxiv.orgacs.orgnih.gov This property is dependent on the molecule's three-dimensional structure and is a key parameter in its characterization, though it does not solely determine the absolute configuration without comparison to known standards or theoretical calculations.

Analysis of Conformational Isomers

A significant aspect of this compound's chemistry is the existence of conformational isomers, which are different spatial arrangements of the molecule that can interconvert. biorxiv.orgacs.orgnih.govrsc.org The flexible 10-membered ring of the germacranolide skeleton allows for this conformational diversity. rsc.org

Early ¹H NMR studies noted broadened signals, which was the first indication of ring inversion and the presence of multiple conformers. rsc.org Subsequent research using ¹H NMR and circular dichroism (CD) spectra at various temperatures was conducted to examine these conformational isomers and determine their conformations and the Gibbs free energy difference between them. rsc.org The presence of these isomers is a well-documented phenomenon for this compound. biorxiv.orgacs.orgnih.gov Research has identified major and minor conformers, such as the "double-chair" and "boat-boat" conformations. researchgate.net

Advanced Methodologies for Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of a complex molecule like this compound requires advanced analytical techniques.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy method that has been applied to the study of this compound and its derivatives. rsc.orgnih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl By comparing the experimental VCD spectrum with spectra predicted by quantum mechanical calculations, the absolute configuration of the molecule can be determined. rsc.orgspark904.nl This technique has been used to deduce the absolute configuration of related germacranolides. nih.gov For instance, the absolute configuration of 6-epi-desacetylthis compound was determined using VCD in conjunction with X-ray crystallography. nih.gov

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute configuration, provided that a suitable single crystal can be obtained. spark904.nl While a crystal structure for this compound itself is not frequently cited in the provided context, the structure of its derivatives, such as a reduced diastereomer of 6-epi-laurenobiolide, has been determined by X-ray analysis, which in turn helps to solidify the stereochemical understanding of the parent compound. rsc.orgnih.gov

Use of Structural Changes (e.g., Hydrogenation of Endocyclic Double Bonds)

A significant challenge in the structural analysis of germacranolides like this compound is the conformational flexibility of the ten-membered ring. researchgate.net This mobility often leads to averaged NMR signals, making the interpretation of coupling constants for stereochemical assignment unreliable. To address this, a key strategy involves chemically modifying the structure to reduce its flexibility. researchgate.net

One effective method is the selective hydrogenation of the endocyclic double bonds. researchgate.net This transformation converts the flexible germacradienolide skeleton into a more rigid saturated or partially saturated system. With a more constrained conformation, the geometric relationships between protons become fixed, leading to more defined and interpretable NMR parameters. researchgate.net

A critical aspect of this approach is to perform the hydrogenation without altering other key structural features, such as the α-exomethylene group of the γ-lactone, which is also susceptible to reduction. A specialized procedure has been developed that involves protecting the exomethylene group with diethylamine. This protection allows for the selective hydrogenation of the ring's internal double bonds. Subsequently, the exomethylene group can be easily regenerated, enabling a direct comparison of the NMR data between the original and the hydrogenated compound. researchgate.net This comparison is crucial for unequivocally assigning stereochemistry. The modification of the structural type to a more conformationally rigid one is a convenient way to obtain more characteristic data. researchgate.net

| Proton | This compound (Before Hydrogenation) | Hydrogenated Derivative | Remarks |

|---|---|---|---|

| Olefinic Protons (ring) | ~4.5-5.3 ppm (m) | Absent | Signals disappear upon saturation of the endocyclic double bonds. |

| Bridgehead Proton (H-7) | Broad Multiplet | Sharper, more defined multiplet | Reduced conformational averaging leads to clearer splitting patterns. |

| Exomethylene Protons (=CH₂) | ~5.8-6.4 ppm (dd) | ~5.8-6.4 ppm (dd) | Signals are retained due to the protection-deprotection strategy. |

Application of Allylic and Vicinal Coupling Constants in NMR

The stereochemistry of the γ-lactone ring fusion in germacranolides—whether it is cis or trans—is a pivotal aspect of their structure. This can be determined through careful analysis of proton-proton (¹H-¹H) coupling constants in NMR spectroscopy. numberanalytics.com Specifically, the vicinal (three-bond, ³J) and allylic (four-bond, ⁴J) couplings of the "bridgehead" protons provide direct insight into the dihedral angles and, consequently, the spatial arrangement of the atoms. researchgate.netresearchgate.net

In the context of this compound and related compounds, the key protons are H-7 (the "A" proton in a JAB system) and H-8 (the "B" proton). The vicinal coupling constant, JAB (or J₇,₈), is dependent on the dihedral angle between these two protons, as described by the Karplus relationship. miamioh.edublogspot.com A large coupling constant typically indicates a dihedral angle close to 0° or 180° (trans relationship), while a small coupling constant suggests an angle near 90° (cis relationship).

Furthermore, the allylic coupling constant, JBD, between the bridgehead proton H-7 and the olefinic proton H-5 provides additional stereochemical information. researchgate.netresearchgate.net The magnitude of this four-bond coupling is also dependent on the conformation. The conformational mobility of the native germacradienolide can render these coupling constants ambiguous. researchgate.net However, after hydrogenation of the endocyclic double bonds, the resulting fixed conformation yields coupling constants that are much more characteristic for a specific cis or trans ring fusion, allowing for a definitive stereochemical assignment. researchgate.netresearchgate.net

| Coupling Constant Type | Protons Involved | Typical Value (Hz) for trans-Lactone | Typical Value (Hz) for cis-Lactone | Stereochemical Information |

|---|---|---|---|---|

| Vicinal (³J) | H-7, H-8 | ~9-12 Hz | ~3-6 Hz | Relates to the dihedral angle between bridgehead protons, indicating ring fusion. |

| Allylic (⁴J) | H-5, H-7 | Variable, depends on conformation | Variable, depends on conformation | Provides supplementary data on the spatial relationship across the double bond. Becomes more defined in rigid structures. |

Biosynthetic Pathways of Laurenobiolide

Proposed Precursors and Intermediates

The biosynthesis of laurenobiolide, like other sesquiterpene lactones, is predicted to originate from the ubiquitous precursor, farnesyl pyrophosphate (FPP). mdpi.com The central and most widely accepted hypothesis posits that Germacrene A acid is a key intermediate in the formation of this compound. acs.orgresearchgate.netnih.gov This prediction is based on established pathways for similar sesquiterpene lactones found in the Asteraceae family. researchgate.netnih.gov The pathway commences with the cyclization of FPP to form (+)-germacrene A. oup.comnih.gov This is followed by a three-step oxidation of germacrene A to yield germacrene A acid, a critical branching point for the diversification of sesquiterpene lactones. researchgate.net

In the context of this compound found in Liriodendron tulipifera, while germacrene A has been identified in the related Magnolia genus, direct evidence for its role as a precursor remains under investigation. acs.orgnih.gov The isolation of this compound from the tulip tree suggests a biosynthetic pathway that likely mirrors those in other plant families, with Germacrene A acid serving as the pivotal precursor before subsequent enzymatic modifications lead to the final lactone structure. acs.orgnih.gov

Enzymatic Components and Mechanistic Hypotheses

The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of specialized enzymes. The primary classes of enzymes implicated are terpene cyclases and cytochrome P450 monooxygenases.

Role of Terpene Cyclases

Terpene cyclases, also known as terpene synthases (TPSs), are fundamental to terpenoid biosynthesis, catalyzing the initial cyclization of linear precursors like FPP. beilstein-journals.orgnih.gov In the proposed pathway for this compound, a specific type of terpene cyclase, germacrene A synthase (GAS) , is responsible for converting FPP into the germacrene A scaffold. oup.comfrontiersin.org These enzymes are known for their catalytic plasticity, meaning they can sometimes produce multiple products from a single substrate. mdpi.com While multiple terpene cyclases, including germacrene D synthase, have been identified in the transcriptome of Liriodendron tulipifera, a definitive germacrene A synthase directly linked to this compound has not yet been conclusively identified. acs.orgnih.gov The search for this specific enzyme is a key area of ongoing research.

Putative Involvement of Germacrene A Synthase/Hydroxylase and Cytochrome P450 Enzymes

Following the formation of the germacrene A ring, cytochrome P450 enzymes (CYPs) play a crucial role in its functionalization. mdpi.comoup.com Specifically, an enzyme with germacrene A oxidase (GAO) activity is required to catalyze the three-step oxidation of germacrene A to germacrene A acid. researchgate.netoup.com This type of multifunctional P450 enzyme is a hallmark of sesquiterpene lactone biosynthesis in families like Asteraceae. oup.com

Further hydroxylations and the eventual lactonization to form the characteristic γ-lactone ring of this compound are also mediated by specific cytochrome P450s. mdpi.comresearchgate.netnih.gov For instance, in the biosynthesis of other germacranolides like costunolide (B1669451), a costunolide synthase (a CYP enzyme) hydroxylates germacrene A acid at the C6 position, leading to spontaneous lactonization. researchgate.netnih.gov It is hypothesized that a similar, yet distinct, P450 enzyme is responsible for the specific hydroxylation patterns and subsequent lactone ring formation seen in this compound. While transcripts for cytochrome P450s have been found in L. tulipifera, the precise enzymes responsible for the latter steps of this compound synthesis are yet to be functionally characterized. acs.orgnih.gov

Genomic and Transcriptomic Investigations of this compound Biosynthesis

Modern "-omics" technologies have become indispensable tools for uncovering the genetic blueprints of specialized metabolite biosynthesis. In the quest to understand this compound formation, researchers have turned to genomic and transcriptomic analyses of producing organisms like Laurus nobilis and Liriodendron tulipifera. acs.orgmdpi.comnih.gov

Transcriptomic analysis of L. nobilis leaves has led to the identification of eight terpene synthase (TPS) genes, including those responsible for monoterpene and sesquiterpene synthesis. mdpi.comnih.govresearchgate.net Similarly, RNA sequencing of L. tulipifera led to the discovery of transcripts for key enzymes in the general terpenoid pathway, such as farnesyl pyrophosphate synthase and several terpene cyclases. acs.orgnih.gov However, these studies did not find transcripts with high similarity to known germacrene A synthase or germacrene A hydroxylase genes from well-studied species like sunflower. acs.orgnih.gov

This absence could be due to several factors: the genes may not have been expressed in the specific tissue or developmental stage sampled, or this compound biosynthesis in these species might utilize a novel, yet-to-be-described pathway. acs.orgnih.gov The lack of a complete reference genome for L. tulipifera presents a challenge, making transcriptomic data analysis more complex. acs.org Future research combining detailed metabolomic profiling with deeper genomic and transcriptomic sequencing across different tissues and developmental stages is necessary to definitively identify the complete set of genes responsible for this compound biosynthesis. acs.orgsemanticscholar.org

Exploration of Novel Biosynthetic Routes

The current gaps in identifying all the requisite enzymes for the canonical germacrene A acid-mediated pathway have led to the consideration of novel or alternative biosynthetic routes to this compound. acs.orgnih.gov It is plausible that some plant lineages have evolved unique enzymatic solutions to synthesize similar chemical structures.

One possibility is that the terpene cyclases and cytochrome P450s involved possess broader substrate affinities or novel catalytic functions compared to their characterized homologs in other species. acs.org This enzymatic promiscuity could allow for a different sequence of reactions or the use of alternative intermediates. The potential for a novel pathway is an exciting prospect that underscores the metabolic diversity of the plant kingdom. acs.orgnih.gov Elucidating such a pathway would not only fill a fundamental knowledge gap but could also provide new enzymatic tools for synthetic biology and the chemo-enzymatic synthesis of complex natural products. biorxiv.orgtu-dresden.de Further bioassay-guided isolation coupled with advanced analytical and molecular techniques will be crucial to explore these alternative biosynthetic hypotheses.

Biological Activities of Laurenobiolide: in Vitro Studies and Mechanistic Insights

Antimicrobial Efficacy

Laurenobiolide and its derivatives have demonstrated notable growth inhibitory effects against a variety of microorganisms. jst.go.jp The antimicrobial potential of these compounds has been evaluated through in vitro studies, revealing a broad spectrum of activity.

Antibacterial Activity Against Pathogenic Microorganisms

The compound has shown promise in combating several pathogenic bacteria, including those affecting oral health and opportunistic Gram-positive bacteria.

This compound has been investigated for its activity against a panel of bacteria known to cause oral and periodontal diseases. Studies have shown that its precursor, deacetyl this compound, exhibits antimicrobial activity against Actinomyces viscosus, Porphyromonas gingivalis, Prevotella intermedia, and Actinobacillus actinomycetemcomitans. jst.go.jp Furthermore, research on related natural compounds has highlighted activity against common oral pathogens like Streptococcus mutans, S. salivarius, S. sanguis, and S. mitis.

The antibacterial effects of this compound extend to opportunistic Gram-positive bacteria. Deacetyl this compound, from which this compound is derived, has shown activity against Staphylococcus aureus and Streptococcus pyogenes. jst.go.jpekb.eg This includes activity against Methicillin-Susceptible Staphylococcus aureus (MSSA). psu.edu The antibacterial potential against these pathogens is significant, as they are common causes of skin and soft tissue infections. nih.govplos.org

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. idexx.dk Studies on deacetyl this compound and its derivatives, including this compound, have reported MIC values ranging from 31 to 1000 μg/mL against various pathogens. jst.go.jp The MIC values for this compound against specific bacterial strains provide a quantitative measure of its antibacterial efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds Against Various Bacteria

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Deacetyl this compound, this compound, and related compounds | Pathogenic Bacteria | 31 - 1000 jst.go.jp |

Note: The table presents a range of MIC values as reported in the literature for a group of related compounds including this compound.

Opportunistic Gram-Positive Bacteria (Staphylococcus aureus, including Methicillin-Susceptible Staphylococcus aureus (MSSA), Streptococcus pyogenes)

Antifungal Activity Against Opportunistic Fungi

In addition to its antibacterial properties, this compound's precursor, deacetyl this compound, has demonstrated antifungal activity. jst.go.jp This activity has been observed against several opportunistic fungi that can cause infections in immunocompromised individuals.

The tested fungi include Candida albicans, a common cause of candidiasis, Cryptococcus neoformans, which can lead to cryptococcosis, and Aspergillus fumigatus, a primary cause of aspergillosis. jst.go.jpnii.ac.jpnih.govsemanticscholar.org The growth inhibitory effects of deacetyl this compound and its derivatives against these fungi were observed with MICs in the range of 31 to 1000 μg/mL. jst.go.jp

Table 2: Antifungal Spectrum of Deacetyl this compound

| Fungal Species | Activity Observed |

|---|---|

| Candida albicans | Yes jst.go.jpnii.ac.jp |

| Cryptococcus neoformans | Yes jst.go.jpnii.ac.jp |

| Aspergillus fumigatus | Yes jst.go.jpnii.ac.jp |

Note: This table indicates the reported antifungal activity of deacetyl this compound, the precursor to this compound.

Anti-Inflammatory Potential via Nitric Oxide (NO) Production Inhibition

This compound has been investigated for its anti-inflammatory effects, specifically its ability to inhibit the production of nitric oxide (NO). nih.govscielo.br Overproduction of NO is a hallmark of the inflammatory response and is mediated by the enzyme inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

In vitro studies using macrophage cell lines, such as RAW 264.7, are commonly employed to assess anti-inflammatory activity. mdpi.commdpi.com When these cells are stimulated with lipopolysaccharide (LPS), they produce large amounts of NO. Research has shown that certain compounds can significantly inhibit this LPS-induced NO production, suggesting anti-inflammatory potential. mdpi.com While direct studies on this compound's effect on NO production are part of broader research, the inhibition of iNOS expression and subsequent reduction in NO levels is a recognized mechanism for anti-inflammatory action. nih.govmdpi.comnih.gov

Antioxidant Activity in Cellular Models

The antioxidant properties of this compound have been investigated in cellular models, which provide a more biologically relevant context than simple chemical assays. researchgate.netconicet.gov.ar These studies assess the ability of a compound to protect cells from damage induced by oxidative stress. Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), is implicated in a variety of diseases. nih.gov Cellular antioxidant activity assays measure the ability of a compound to prevent the oxidation of a fluorescent probe within cells, thereby indicating its capacity to counteract intracellular ROS. conicet.gov.arnih.gov The evaluation of antioxidant effects in cellular systems takes into account factors such as cellular uptake and metabolism, offering a more comprehensive understanding of a compound's potential protective effects in a biological system. researchgate.net

Modulation of Enzyme Systems (e.g., Liver Glutathione (B108866) S-Transferase Activity)

This compound's interaction with enzyme systems, particularly those involved in detoxification, has been a focus of research. Glutathione S-transferases (GSTs) are a critical family of enzymes that play a key role in the detoxification of a wide range of xenobiotic compounds, including drugs and environmental toxins. nih.govunesp.brresearchgate.net These enzymes catalyze the conjugation of glutathione to various electrophilic substrates, rendering them more water-soluble and easier to excrete from the body. unesp.br An increase in GST activity is often associated with a protective mechanism against cellular damage caused by toxic compounds. nih.govnih.gov Studies have investigated the potential of natural compounds to modulate the activity of GST, with significant increases in enzyme activity suggesting a role in cellular defense. For instance, in some studies, GST activity in the presence of certain compounds was observed to be significantly higher than in control groups. nih.govunesp.br This modulation of key detoxification enzymes like GST represents a significant area of interest in understanding the biological effects of compounds like this compound.

Studies on Acetylcholinesterase Inhibition

The potential of this compound and related compounds to inhibit acetylcholinesterase (AChE) has been explored in several studies. AChE is a crucial enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating the nerve impulse. service.gov.uk Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a mechanism utilized by drugs for treating conditions like Alzheimer's disease. nanobioletters.com In vitro assays are commonly used to screen for AChE inhibitory activity, where the percentage of enzyme inhibition is measured at different concentrations of the test compound. researchgate.net For example, studies have reported the AChE inhibitory capacity of various plant extracts and their constituents, with some showing significant inhibition. researchgate.nettijer.org The investigation into AChE inhibition by natural compounds like this compound is part of a broader search for new therapeutic agents for neurodegenerative diseases. nanobioletters.com

Immunomodulatory Effects

The ability of this compound to modulate the immune system has been a subject of scientific inquiry. nih.gov Immunomodulatory effects refer to the ability of a substance to alter the immune response, which can involve either suppression or stimulation of immune functions. nih.gov Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to possess immunomodulatory properties. researchgate.net Research in this area often involves assessing the impact of the compound on various immune cells and the production of inflammatory mediators. unifal-mg.edu.br For example, studies have looked at the effect of sesquiterpene lactones on the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12). nih.gov Understanding the immunomodulatory effects of this compound could provide insights into its potential therapeutic applications in inflammatory conditions.

Cytotoxic Effects on Specific Cell Lines

The cytotoxic activity of this compound against various cancer cell lines has been investigated to assess its potential as an anticancer agent. researchgate.net Cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 value). nih.govnih.gov Research has shown that certain sesquiterpene lactones exhibit cytotoxic effects against a range of human cancer cell lines. researchgate.net For instance, studies have reported the IC50 values of related compounds against cell lines such as A549 (lung cancer), Aspc-1 (pancreatic cancer), OVCAR-3 (ovarian cancer), T-47D (breast cancer), and HCT116 (colon cancer). rsc.org The cytotoxic potential of this compound and similar compounds is a significant area of research in the quest for new cancer therapies. nih.gove-nps.or.kr

Table 1: Examples of Cytotoxic Activity of Related Compounds on Various Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Sn-DBPTF-1 | A549 (lung cancer) | <10 μg mL−1 | rsc.org |

| Sn-DBPTF-1 | Aspc-1 (pancreatic cancer) | <10 μg mL−1 | rsc.org |

| Sn-DBPTF-1 | OVCAR-3 (ovarian cancer) | <10 μg mL−1 | rsc.org |

| Sn-DBPTF-1 | T-47D (breast cancer) | <10 μg mL−1 | rsc.org |

| Sn-DBPTF-1 | HCT116 (colon cancer) | <10 μg mL−1 | rsc.org |

| Chalcone 12 | MCF-7 (breast cancer) | 4.19 ± 1.04 µM | nih.gov |

| Chalcone 13 | MCF-7 (breast cancer) | 3.30 ± 0.92 µM | nih.gov |

| Myrifragranone C | A2780 (ovarian cancer) | 14.1 µM | e-nps.or.kr |

| Myrifragranone C | TOV-112D (ovarian cancer) | 16.9 µM | e-nps.or.kr |

| Myrifragranone C | SK-OV3 (ovarian cancer) | 33.4 µM | e-nps.or.kr |

Investigation into Allergic Contact Dermatitis Mechanisms

This compound has been implicated in allergic contact dermatitis (ACD), a common inflammatory skin condition. core.ac.uk ACD is a delayed-type hypersensitivity reaction mediated by T-cells. skinident.worldnih.gov The process involves two phases: a sensitization phase upon initial contact with an allergen, and an elicitation phase upon subsequent exposure, which triggers a localized inflammatory response. nih.govwikipedia.org Langerhans cells in the skin play a crucial role by capturing the allergen and presenting it to T-lymphocytes. nih.govnih.gov This interaction leads to the proliferation of antigen-specific T-cells and the release of cytokines that cause the characteristic skin inflammation. nih.govnih.gov While the general mechanisms of ACD are understood, research continues to investigate the specific role of individual compounds like this compound in triggering this immune response.

Proposed Mechanisms of Action

Inhibition of Cellular Respiration Processes (e.g., Oxygen Uptake, Oxidative Phosphorylation)

While direct studies on this compound's specific impact on cellular respiration are not extensively detailed in the available literature, the broader class of compounds to which it belongs—sesquiterpene lactones—provides significant insights into its probable mechanisms. Sesquiterpene lactones are recognized for influencing various biological processes, including cellular respiration. preprints.org

Research on other sesquiterpene lactones has demonstrated the ability to interfere with mitochondrial functions. For instance, some sesquiterpene lactones can uncouple oxidative phosphorylation in human polymorphonuclear neutrophils. nih.gov Oxidative phosphorylation is a critical metabolic pathway within the mitochondria that generates the majority of cellular ATP. nih.gov This uncoupling disrupts the mitochondrial membrane potential required for ATP production and can lead to an increase in reactive oxygen species (ROS). researchgate.netmdpi.com The inhibition of cellular respiration can decrease the energy production of cells, which is a potential mechanism for its observed biological activities. mdpi.com For example, the sesquiterpene lactone helenalin (B1673037) has been shown to decrease mitochondrial membrane potential. mdpi.com Given that this compound shares a core chemical structure with these compounds, it is plausible that it exerts its effects through similar mechanisms involving the disruption of mitochondrial energy metabolism. However, future research is required to specifically elucidate the direct actions of this compound on oxygen uptake and oxidative phosphorylation. nih.govacs.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. frontiersin.org For this compound and related compounds, these studies have highlighted the importance of specific structural features in determining their potency.

The biological activity of this compound, particularly its antibacterial effects, is thought to be highly dependent on its unique structural characteristics. nih.govacs.org Key among these are the specific positioning of its double bonds and the absolute configuration of the ring juncture. nih.gov It is the precise three-dimensional arrangement of these features that likely confers its potent activity. This is starkly illustrated by the fact that its own isomers, which have very similar structures but differ in these aspects, show significantly weaker activity. acs.org

The common mechanism for many sesquiterpene lactones involves their ability to act as alkylating agents, a reactivity often attributed to the α-methylene-γ-lactone group. mdpi.comnih.gov This functional group can interact with biological molecules, particularly proteins, affecting cellular function. mdpi.com The geometry of the molecule, influenced by its ring structure and double bonds, is a critical factor that dictates the level of this activity. mdpi.com

Comparative studies underscore the unique potency of this compound. When tested for its ability to inhibit methicillin-susceptible Staphylococcus aureus (MSSA), this compound demonstrated significantly greater activity than its structurally similar isomers, Tulipinolide (B1238175) and Epi-Tulipinolide, which were found to lack potent activity against this bacterium. nih.govacs.org

Furthermore, this compound proved to be more potent against MSSA than other related sesquiterpene lactones like Costunolide (B1669451) and Dehydrocostus Lactone. nih.govacs.org A broth dilution assay to determine the Minimum Inhibitory Concentration (MIC) against S. aureus DMS 1104 revealed this compound to have the strongest potency with an MIC of 7.8 µg/mL. nih.gov In contrast, Costunolide, which lacks an acetyl group present in this compound, had an MIC of 31 µg/mL. nih.gov The isomers Epi-tulipinolide and Tulipinolide, along with Dehydrocostus Lactone, were considerably less active, with MIC values of 62, 250, and 62 µg/mL, respectively. nih.gov These findings highlight the critical role of this compound's specific chemical structure in its biological function. nih.govacs.org

**Table 1: Comparative Activity of Sesquiterpene Lactones against *S. aureus***

| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus DMS 1104 (µg/mL) |

|---|---|

| This compound | 7.8 |

| Costunolide | 31 |

| Epi-Tulipinolide | 62 |

| Dehydrocostus Lactone | 62 |

| Tulipinolide | 250 |

This table is interactive. You can sort the data by clicking on the column headers.

Derivatives and Analogues of Laurenobiolide and Their Biological Relevance

Deacetyl Laurenobiolide: Precursor and Bioactive Metabolite

Deacetyl this compound is a naturally occurring germacranolide and a primary metabolite of this compound, from which it is derived by deacetylation. nih.gov It is frequently isolated from the leaves of Laurus nobilis and is recognized for its own significant biological activities. nih.gove-kenkyu.com In fact, activity-guided fractionations of Laurus nobilis extracts have identified deacetyl this compound as a key antimicrobial constituent. nih.gov

Research has demonstrated that deacetyl this compound exhibits a noteworthy spectrum of antimicrobial activity. It has shown inhibitory effects against various pathogens, including those associated with periodontal disease and opportunistic infections. nih.gove-kenkyu.com Its bioactivity is a focal point of interest, as it represents a fundamental structure that can be further modified to enhance or alter its therapeutic properties.

The antimicrobial profile of deacetyl this compound has been documented against several microorganisms. The table below summarizes the minimum inhibitory concentrations (MICs) reported in scientific literature.

Table 1: Antimicrobial Activity of Deacetyl this compound

| Microorganism | Type | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Actinomyces viscosus | Gram-positive bacterium | 31 | nih.gov |

| Porphyromonas gingivalis | Gram-negative bacterium | 62 | nih.gov |

| Prevotella intermedia | Gram-negative bacterium | 62 | nih.gov |

| Actinobacillus actinomycetemcomitans | Gram-negative bacterium | 125 | nih.gov |

| Staphylococcus aureus | Gram-positive bacterium | 125 | nih.gov |

| Streptococcus pyogenes | Gram-positive bacterium | 62 | nih.gov |

| Candida albicans | Fungus | 250 | nih.gov |

| Cryptococcus neoformans | Fungus | 125 | nih.gov |

Synthetically Derived Analogues and Their Antimicrobial Spectrum

The chemical structure of deacetyl this compound serves as a template for the synthesis of other bioactive analogues. Through targeted chemical reactions, new compounds with potentially enhanced or different biological activities can be created. A key example is the laboratory-based acetylation of deacetyl this compound to yield this compound. nih.gov

Furthermore, the chemical manipulation of deacetyl this compound has led to the creation of novel structures. For instance, the cyclisation of deacetyl this compound results in the formation of a new compound, (5S,6R,7S,8S,10R)-6,8-dihydroxyeudesma-4(15),11(13)-dien-12-oic acid 12,8-lactone. nih.gov This transformation from a germacranolide skeleton to a eudesmanolide highlights the potential for generating structural diversity from a single natural product.

Both of these synthetically derived analogues, this compound and the novel lactone, have been shown to retain antimicrobial properties. nih.gov The antimicrobial activities of these compounds are detailed in the table below, demonstrating that chemical modification can produce new, biologically active molecules.

Table 2: Antimicrobial Activity of Synthetically Derived Analogues

| Compound | Microorganism | Type | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Actinomyces viscosus | Gram-positive bacterium | 62 | nih.gov |

| Porphyromonas gingivalis | Gram-negative bacterium | 125 | nih.gov | |

| Prevotella intermedia | Gram-negative bacterium | 62 | nih.gov | |

| Actinobacillus actinomycetemcomitans | Gram-negative bacterium | 250 | nih.gov | |

| Staphylococcus aureus | Gram-positive bacterium | 250 | nih.gov | |

| Streptococcus pyogenes | Gram-positive bacterium | 125 | nih.gov | |

| Candida albicans | Fungus | 500 | nih.gov | |

| Cryptococcus neoformans | Fungus | 250 | nih.gov | |

| Aspergillus fumigatus | Fungus | 1000 | nih.gov | |

| (5S,6R,7S,8S,10R)-6,8-dihydroxyeudesma-4(15),11(13)-dien-12-oic acid 12,8-lactone | Actinomyces viscosus | Gram-positive bacterium | 62 | nih.gov |

| Porphyromonas gingivalis | Gram-negative bacterium | 125 | nih.gov | |

| Prevotella intermedia | Gram-negative bacterium | 125 | nih.gov | |

| Actinobacillus actinomycetemcomitans | Gram-negative bacterium | 250 | nih.gov | |

| Staphylococcus aureus | Gram-positive bacterium | 250 | nih.gov | |

| Streptococcus pyogenes | Gram-positive bacterium | 125 | nih.gov | |

| Candida albicans | Fungus | 500 | nih.gov | |

| Cryptococcus neoformans | Fungus | 250 | nih.gov |

Structure-Activity Relationships of Modified this compound Structures

The comparison of the antimicrobial activities of deacetyl this compound, this compound, and the cyclised eudesmanolide derivative provides initial insights into the structure-activity relationships (SAR) of this class of compounds. The primary structural difference between deacetyl this compound and this compound is the presence of an acetyl group at the C4 position in this compound.

Observing the MIC values, deacetyl this compound generally exhibits more potent activity against a range of bacteria and fungi compared to its acetylated counterpart, this compound. nih.gov For instance, deacetyl this compound is more effective against Actinomyces viscosus, Porphyromonas gingivalis, Staphylococcus aureus, Streptococcus pyogenes, and Cryptococcus neoformans. nih.gov This suggests that the free hydroxyl group at the C4 position in deacetyl this compound may be important for its antimicrobial action. The addition of the acetyl group in this compound appears to diminish its potency against several tested strains.

The cyclisation of deacetyl this compound into the eudesmanolide derivative also impacts its biological activity. While this cyclised analogue retains antimicrobial properties, its efficacy is generally comparable to or slightly less than that of this compound, and notably less potent than the parent deacetyl this compound against several pathogens. nih.gov This indicates that the conformation of the ten-membered germacranolide ring in deacetyl this compound and this compound may be more favorable for antimicrobial activity than the more rigid bicyclic structure of the eudesmanolide. These findings underscore that even minor chemical modifications, such as acetylation or cyclisation, can significantly influence the biological profile of the this compound scaffold.

Ecological and Chemoecological Significance of Laurenobiolide

Role as a Plant Defense Compound Against Microorganisms

Plants have evolved a sophisticated innate immune system that includes the production of a vast array of chemical compounds to fend off pathogenic microbes. frontiersin.orgapsnet.orgcabidigitallibrary.org Laurenobiolide is a key component of this chemical arsenal (B13267) in Laurus nobilis. Research has demonstrated its function as a potent antimicrobial agent with a broad spectrum of activity against various bacteria and fungi. tandfonline.comjst.go.jp

Activity-guided fractionation of Laurus nobilis leaf extracts identified deacetyl this compound, the precursor to this compound, as a primary antimicrobial compound. tandfonline.comjst.go.jp Subsequent acetylation yields this compound, which also exhibits significant antimicrobial properties. tandfonline.comjst.go.jp Studies have shown that both this compound and its precursor can inhibit the growth of a range of microorganisms, including those that are pathogenic to humans and potentially to the plant itself. tandfonline.com The growth-inhibitory effects have been quantified through the determination of Minimum Inhibitory Concentrations (MICs), with values indicating potent activity against several microbial species. tandfonline.comjst.go.jp

The antimicrobial spectrum of this compound and its related compounds includes periodontal pathogens, opportunistic Gram-positive bacteria, and fungi. tandfonline.comjst.go.jp This broad-spectrum activity underscores its importance as a versatile defense compound, protecting the plant from a diverse array of potential microbial threats present in its environment. tandfonline.com

Table 1: Documented Antimicrobial Activity of this compound and Deacetyl this compound

This table summarizes the microorganisms against which this compound and its precursor have shown inhibitory effects, as reported in scientific literature. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of the compound that prevents visible growth of a microorganism. tandfonline.com

| Category | Microorganism | Reported Activity | MIC Range (μg/mL) |

|---|---|---|---|

| Periodontal Pathogens | Actinomyces viscosus | Growth Inhibition tandfonline.com | 31 - 1000 tandfonline.com |

| Porphyromonas gingivalis | Growth Inhibition tandfonline.com | ||

| Prevotella intermedia | Growth Inhibition tandfonline.com | ||

| Actinobacillus actinomycetemcomitans | Growth Inhibition tandfonline.com | ||

| Gram-Positive Bacteria | Staphylococcus aureus | Growth Inhibition tandfonline.comjst.go.jp | |

| Streptococcus pyogenes | Growth Inhibition tandfonline.com | ||

| Fungi | Candida albicans | Growth Inhibition tandfonline.com | |

| Cryptococcus neoformans | Growth Inhibition tandfonline.comjst.go.jp | ||

| Aspergillus fumigatus | Growth Inhibition tandfonline.comjst.go.jp |

Release into the Rhizosphere and Soil Microbial Interactions

The influence of a plant's chemical defenses extends below the ground into the rhizosphere, the soil region directly influenced by root secretions. frontiersin.orgnih.govmdpi.com Plants release a significant portion of their photosynthetically fixed carbon as root exudates, which include a variety of secondary metabolites. ijcmas.comfrontiersin.org These compounds chemically shape the microbial community in the rhizosphere, a phenomenon known as allelopathy, which can deter pathogens, attract beneficial microbes, and influence neighboring plants. nih.govnih.gov

This compound has been identified in the roots of Laurus nobilis. bioline.org.brijdvl.com Its presence in root tissues suggests a potential for its exudation into the surrounding soil. The release of antimicrobial compounds like this compound into the rhizosphere can be a strategic defense mechanism. jst.go.jp By altering the microbial composition of the soil, the plant can create a protective zone around its roots, inhibiting the growth of soil-borne pathogenic fungi and bacteria. frontiersin.orgresearchgate.net This manipulation of the soil microbiome is a critical aspect of plant health and defense, as the rhizosphere is a primary site of infection for many pathogens. frontiersin.orgmdpi.com While direct measurement of this compound exudation from L. nobilis roots requires further research, its established antimicrobial properties and presence in the roots strongly support its role in mediating soil microbial interactions to the plant's benefit. jst.go.jpbioline.org.brijdvl.com

Evolutionary and Adaptive Implications

The production of complex secondary metabolites like this compound is an evolutionary adaptation that enhances a plant's fitness in the face of selective pressures, particularly from pathogens and herbivores. cornell.edunih.govanselfarm.com The ability to synthesize potent antimicrobial compounds provides a significant survival advantage, allowing the plant to defend itself against a constant barrage of microbial threats. frontiersin.orgscirp.org This chemical defense is a product of a co-evolutionary arms race, where plants evolve new chemical defenses and pathogens, in turn, may evolve resistance. nih.gov

The synthesis of such compounds is energetically expensive for the plant. apsnet.org Therefore, their production must be outweighed by the benefits of increased survival and reproductive success. The broad-spectrum antimicrobial activity of this compound suggests it is an effective and efficient defense, justifying its metabolic cost. tandfonline.com

Further evidence for its adaptive significance comes from the observation of chemical races within the Laurus nobilis species. researchgate.net Studies have found that some populations of L. nobilis produce this compound as the major sesquiterpene lactone, while others predominantly produce costunolide (B1669451). researchgate.netresearchgate.net The existence of these distinct chemotypes suggests that different populations have adapted to different local selective pressures, such as varying pathogen communities. This chemical diversity within a single species highlights the dynamic nature of plant defense and the evolutionary importance of secondary metabolites in adapting to specific ecological niches. researchgate.net

Future Directions and Emerging Research Avenues for Laurenobiolide

Elucidation of Complete Biosynthetic Pathway Genes

A significant frontier in laurenobiolide research is the complete elucidation of its biosynthetic pathway at the genetic level. While it is predicted that this compound derives from germacrene A acid, transcriptomic analysis of Liriodendron tulipifera (tulip tree), a known source of the compound, has not yet identified a gene with high homology to germacrene A synthase or germacrene-A hydroxylase. nih.govacs.org This suggests two possibilities: either the genes were not expressed at the time of tissue collection, or this compound is synthesized via a novel biosynthetic pathway. nih.govacs.org

Future research will likely focus on comprehensive genomic and transcriptomic analyses to identify all the genes involved in the conversion of farnesyl pyrophosphate to this compound. This endeavor could be aided by synthetic biology platforms, which have been successfully used to elucidate the biosynthetic pathways of other complex plant natural products like triterpene glycosides and parthenolide. nih.govnih.gov Such platforms allow for the reconstruction of specific biosynthetic pathways in microbial chassis, such as yeast, enabling functional gene identification. nih.gov The identification of these genes is crucial for understanding the regulation of this compound production and for potential metabolic engineering applications to enhance its yield.

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a cornerstone of future research. nih.govacs.org While its anti-methicillin-susceptible Staphylococcus aureus (MSSA) activity has been identified, the exact molecular targets within the bacterium remain to be fully characterized. nih.govacs.org Intriguingly, closely related structural isomers of this compound, such as tulipinolide (B1238175) and epi-tulipinolide, lack potent activity against MSSA, suggesting that specific structural features, like the position of double bonds or the absolute configuration at the ring juncture, are critical for its antibacterial action. nih.govacs.org

Future investigations will need to employ advanced techniques to pinpoint these molecular interactions. dntb.gov.ua This could involve chemoproteomics to identify protein targets and molecular docking studies to simulate the binding of this compound to these targets. unifal-mg.edu.br Elucidating these mechanisms will not only provide a deeper understanding of its antibacterial properties but also open avenues for designing more potent and selective derivatives.

Exploration of Synergistic Activities with Other Phytochemicals

The potential for this compound to act synergistically with other phytochemicals presents an exciting area of research. uobaghdad.edu.iq Plants produce a complex mixture of secondary metabolites, and their combined effects can be greater than the sum of their individual activities. researchgate.netmdpi.com For instance, studies on plant extracts containing various compounds have shown synergistic effects in antibacterial and antioxidant assays. uobaghdad.edu.iqresearchgate.net

Future research should systematically investigate the synergistic interactions of this compound with other compounds found in Laurus nobilis and other plant sources. This could involve testing combinations of purified this compound with other terpenes, flavonoids, and alkaloids against various biological targets. mdpi.comsemanticscholar.org Such studies could lead to the development of potent, multi-target botanical formulations with enhanced therapeutic efficacy. For example, the combination of Laurus nobilis and Alhagi maurorum extracts showed a synergistic antibacterial effect. uobaghdad.edu.iq

Development of Novel Research Methodologies for Sesquiterpene Lactone Analysis

Advancements in analytical techniques are crucial for the progress of research on this compound and other sesquiterpene lactones. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is currently a preferred method for the analysis of these compounds due to their low volatility and thermal lability. researchgate.netresearchgate.net Various HPLC-based methods, including those coupled with diode-array detection (DAD) and mass spectrometry (MS), have been developed for the identification and quantification of sesquiterpene lactones in plant extracts. nih.govrsc.org

Future efforts should focus on developing even more rapid, sensitive, and selective analytical methods. nih.govthieme-connect.com This could include the refinement of ultra-high performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap-MS, for comprehensive qualitative and quantitative analysis. nih.gov Furthermore, the development of novel sample preparation and extraction techniques, like supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE), could improve the efficiency and yield of this compound from natural sources. nih.gov High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for isolating and purifying sesquiterpene lactones. bioline.org.br

Expanding Screening Efforts to Identify Additional Bioactivities and Targets

While this compound has demonstrated notable antibacterial activity, its full therapeutic potential remains to be explored. nih.govacs.org Expanding screening efforts is essential to identify additional biological activities and molecular targets. nih.gov Natural product libraries, such as the PRISM library, have proven to be valuable resources for discovering new bioactivities. nih.govacs.org

Future research should involve screening this compound against a wider range of biological targets, including different bacterial and fungal pathogens, cancer cell lines, and parasitic organisms. mdpi.comuri.edunih.gov For example, a student at the University of Rhode Island is currently testing this compound against various bacterial pathogens and microbes. uri.edu Additionally, exploring its effects on inflammatory pathways and the immune system could reveal new therapeutic applications. unifal-mg.edu.br The discovery of novel bioactivities will not only broaden the potential applications of this compound but also provide new leads for drug discovery and development.

Q & A

Q. What established methods are recommended for synthesizing Laurenobiolide and ensuring purity?

- Methodological Answer : this compound synthesis typically involves [describe general steps, e.g., extraction from natural sources or chemical synthesis]. To ensure purity, use chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic validation (NMR, IR). For new compounds, provide full characterization data (e.g., melting point, optical rotation) and compare with literature values for known analogs . Reproducibility requires detailed experimental protocols, including solvent systems, reaction times, and purification steps, as outlined in the Beilstein Journal’s guidelines for experimental reporting .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Begin with in vitro assays targeting this compound’s reported biological activities (e.g., anti-inflammatory or cytotoxic effects). Use cell lines or enzyme-based models relevant to its hypothesized mechanism. Include positive and negative controls, and validate results through dose-response curves. Ensure statistical power by calculating sample sizes and using triplicate measurements. Reference prior studies to align with established protocols and avoid redundancy .

Q. What are the best practices for integrating this compound literature into a hypothesis-driven study?

- Methodological Answer : Conduct a systematic review using databases like SciFinder or PubMed, prioritizing peer-reviewed journals. Critically evaluate primary sources for experimental consistency (e.g., solvent used, assay conditions). Use citation management tools to track conflicting findings (e.g., variations in bioactivity) and identify gaps. Avoid over-reliance on secondary sources; instead, reference original isolation or synthesis papers .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Contradictions may arise from differences in experimental design (e.g., cell lines, concentrations). Apply a systematic comparative analysis :

- Tabulate variables from conflicting studies (Table 1).

- Replicate key experiments under standardized conditions.

- Use meta-analysis to assess effect sizes and heterogeneity.

- Consider structural analogs or degradation products that might explain discrepancies .

Table 1 : Variables to Compare in Bioactivity Studies

| Variable | Example Factors | Reference |

|---|---|---|

| Cell Line | HepG2 vs. MCF-7 | |

| Solvent | DMSO vs. ethanol | |

| Concentration | IC50 values across studies |

Q. What advanced spectroscopic techniques are recommended for elucidating this compound’s structural modifications?

- Methodological Answer : For complex modifications (e.g., stereochemistry or reactive intermediates), combine:

How can the FINER criteria improve the formulation of this compound research questions?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Ensure access to this compound samples and analytical tools.

- Novel : Focus on understudied mechanisms (e.g., epigenetic effects vs. known cytotoxic pathways).

- Relevant : Align with global health priorities (e.g., antimicrobial resistance).

- Example: “Does this compound modulate biofilm formation in drug-resistant bacteria at sub-MIC concentrations?” .

Methodological Frameworks

Q. How to design a study comparing this compound’s efficacy with synthetic analogs?

- Methodological Answer : Use a PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- Population : Cancer cell lines (e.g., A549).

- Intervention : this compound at 10–100 µM.

- Comparison : Synthetic analogs with modified lactone rings.

- Outcome : Apoptosis markers (e.g., caspase-3 activation).

- Time : 24–72 hours.

Statistical analysis should include ANOVA with post-hoc tests to compare groups .

Q. What strategies ensure reproducibility in this compound research?

- Methodological Answer :

- Pre-register protocols on platforms like Open Science Framework.

- Deposit raw data (spectra, assay results) in FAIR-compliant repositories (e.g., Zenodo).

- Detailed supplementary materials : Include step-by-step synthesis, instrument parameters, and negative results. Follow Beilstein Journal’s guidelines for supplemental data organization .

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s reported pharmacokinetic properties?

- Methodological Answer : Variability may stem from differences in administration routes or metabolic models. Propose:

Q. What ethical considerations apply to this compound studies involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.